(3-Hydroxyazetidin-1-yl)(6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)methanone
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Overview
Description
(3-Hydroxyazetidin-1-yl)(6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)methanone is a complex organic compound that features a unique combination of functional groups, including a hydroxyazetidine, a tetrahydrofuran, and a pyridine moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxyazetidin-1-yl)(6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Azetidine Ring: Starting from a suitable precursor, the azetidine ring can be formed through cyclization reactions.
Introduction of the Hydroxy Group: Hydroxylation reactions can be employed to introduce the hydroxy group at the desired position.
Attachment of the Tetrahydrofuran Moiety: This can be achieved through etherification reactions using appropriate reagents and conditions.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including cyclization reactions involving nitrogen-containing precursors.
Final Coupling Reaction: The final step involves coupling the different moieties together under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the pyridine ring to a piperidine ring.
Substitution: Various substitution reactions can occur, especially at the pyridine ring, where halogenation or alkylation can take place.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activity. It could serve as a lead compound in drug discovery, particularly if it exhibits interesting pharmacological properties.
Medicine
In medicine, the compound might be investigated for its therapeutic potential. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3-Hydroxyazetidin-1-yl)(6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)methanone would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptor Interaction: It could interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA Binding: The compound might bind to nucleic acids, affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
(3-Hydroxyazetidin-1-yl)(6-((tetrahydrofuran-2-yl)methoxy)pyridin-2-yl)methanone: A similar compound with a slight variation in the position of the pyridine ring.
(3-Hydroxyazetidin-1-yl)(6-((tetrahydrofuran-2-yl)methoxy)pyridin-4-yl)methanone: Another analog with a different substitution pattern on the pyridine ring.
Uniqueness
The uniqueness of (3-Hydroxyazetidin-1-yl)(6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)methanone lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(3-hydroxyazetidin-1-yl)-[6-(oxolan-2-ylmethoxy)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c17-11-7-16(8-11)14(18)10-3-4-13(15-6-10)20-9-12-2-1-5-19-12/h3-4,6,11-12,17H,1-2,5,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIWKOJICCMVHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=NC=C(C=C2)C(=O)N3CC(C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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